![molecular formula C13H16O B1526602 4-Benzyloxy-3,3-dimethylbut-1-yne CAS No. 1092536-54-3](/img/structure/B1526602.png)
4-Benzyloxy-3,3-dimethylbut-1-yne
Overview
Description
4-Benzyloxy-3,3-dimethylbut-1-yne is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Benzyloxy-3,3-dimethylbut-1-yne (C13H16O) is an organic compound characterized by its unique alkyne and ether functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H16O
- Molecular Weight : 188.27 g/mol
- IUPAC Name : (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene
- CAS Number : 1092536-54-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure facilitates binding to enzymes and receptors, which can modulate their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
These interactions are crucial for understanding how this compound can be utilized in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects. A study explored its efficacy against common bacterial strains. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study investigated the effects of this compound on human cancer cell lines. The compound was shown to reduce cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM. -
Inflammatory Response Modulation :
Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
- Alkyne Coupling Reactions : Utilizing palladium-catalyzed coupling reactions to form the alkyne moiety.
The compound serves as a versatile building block in organic synthesis and has potential applications in drug development due to its unique biological properties.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-Benzyloxy-3,3-dimethylbut-1-yne serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. This includes its use in the synthesis of alkynes and other functionalized compounds.
Reactivity Studies
Research has shown that the compound exhibits distinct reactivity patterns due to its alkyne and ether functionalities. This reactivity can be exploited in synthetic pathways to create derivatives with specific properties tailored for various applications .
Pharmaceutical Development
Potential Drug Intermediates
The compound's derivatives may be utilized as intermediates in the synthesis of pharmaceuticals. For instance, it has been incorporated into the synthesis of compounds targeting cystic fibrosis and other CFTR-mediated diseases . The ability to modify the benzyloxy group allows for the development of new therapeutic agents with enhanced efficacy.
Case Study: Hydroelementation Reactions
A notable application involves hydroelementation reactions where this compound can be transformed into more complex structures through selective hydroboration processes. These reactions have demonstrated high regioselectivity and yield, making them valuable for pharmaceutical synthesis .
Chemical Transformations
Diverse Reaction Pathways
The compound can undergo several chemical transformations, including:
- Hydroboration : This reaction leads to the formation of acetylenic ketones with high yields, showcasing its utility in generating valuable intermediates for further synthetic applications.
- Protonolysis : The intermediate products formed during hydroboration can be subjected to protonolysis, yielding various alkenes and ketones that are crucial for organic synthesis .
Properties
IUPAC Name |
2,2-dimethylbut-3-ynoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWQJGOWVVAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244295 | |
Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092536-54-3 | |
Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092536-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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